7-Chloro-2-methyl-4-azaindole is a heterocyclic compound belonging to the azaindole family. Azaindoles are bioisosteres of indoles, where a nitrogen atom replaces a carbon atom in the benzene ring []. This substitution significantly alters the compound's electronic properties and hydrogen bonding capabilities, making azaindoles, including 7-chloro-2-methyl-4-azaindole, valuable building blocks in drug discovery and materials science.
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and potential biological activities. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position of the pyrrole ring significantly influences its reactivity and pharmacological profile.
The compound can be synthesized through various methods, as described in recent literature, which highlights its relevance in medicinal chemistry and organic synthesis. The structural characteristics of this compound make it an attractive target for research focused on drug development, particularly in oncology and other therapeutic areas.
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine can be classified as:
The synthesis of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic pathways. Notable methods include:
The one-pot synthesis often involves:
Key structural data includes:
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions, including:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity .
The mechanism of action for compounds like 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is primarily explored in the context of their biological activity. They are known to interact with specific protein targets, such as fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression.
Research indicates that derivatives of this compound exhibit potent inhibitory activity against various FGFR isoforms, suggesting potential applications in cancer therapy . Mechanistically, these compounds may inhibit receptor signaling pathways critical for cell proliferation and survival.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents on the pyrrolopyridine framework can significantly affect both physical properties and reactivity profiles .
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific applications:
Pyrrolopyridines represent a privileged class of nitrogen-containing heterocyclic scaffolds in modern drug discovery, characterized by a fused pyrrole and pyridine ring system. Among the six possible structural isomers, the pyrrolo[3,2-b]pyridine framework has emerged as a particularly versatile pharmacophore due to its balanced physicochemical properties and diverse biological compatibility. This bicyclic system serves as a bioisostere for purine bases, enabling targeted interactions with biological macromolecules involved in disease pathways. The scaffold's significance is amplified through strategic substitutions, with the 7-chloro-2-methyl derivative demonstrating exceptional potential in optimizing drug-like properties and target affinity. The intrinsic electron-rich nature of the fused system facilitates π-stacking interactions, while the pyrrolic N-H provides a hydrogen-bonding donor site, collectively enabling versatile molecular recognition properties critical for pharmaceutical development [4] [6].
The pyrrolo[3,2-b]pyridine core permits targeted modifications at multiple positions, generating structurally diverse derivatives with tailored biological activities. Classification based on substitution patterns reveals distinct chemical spaces explored for specific therapeutic applications:
Table 1: Structural Diversity and Properties of Pyrrolo[3,2-b]Pyridine Derivatives
Compound Name | Substituents | CAS Number | Molecular Formula | Key Physicochemical Properties | Primary Biological Focus |
---|---|---|---|---|---|
7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 7-Cl, 2-CH₃ | 1260384-60-8 | C₈H₇ClN₂ | MW: 166.61 g/mol, LogP: ~2.34 (calc) | Kinase Inhibition, Metabolic Diseases |
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 7-Cl, 2-COOCH₃ | 952800-36-1 | C₉H₇ClN₂O₂ | MW: 210.62 g/mol, Solid (White to Yellow) | Synthetic Intermediate |
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine | 7-Cl, 2-I, 1-CH₃ (N-alkylated) | 1574562-79-0 | C₈H₆ClIN₂ | MW: 292.50 g/mol | Cross-coupling Intermediate |
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (Isomer) | 4-Cl, 2-CH₃ (Isomeric position) | 307951-53-7 | C₈H₇ClN₂ | MW: 166.61 g/mol, LogP: 2.34 (Consensus) | Undisclosed Research |
Positional isomerism profoundly impacts the scaffold's electronic distribution and biological function. While the 7-chloro-2-methyl variant maintains the hydrogen-bond donating capability of the pyrrolic N1-H, N-alkylated derivatives like the 7-chloro-2-iodo-1-methyl analogue sacrifice this donor for enhanced lipophilicity and altered metabolic profiles. Carboxylic acid esters, such as the methyl carboxylate derivative (CAS 952800-36-1), introduce both hydrogen-bond accepting sites and points for further synthetic elaboration, often serving as key intermediates for amide-based pharmacophores. The C7 chlorine atom consistently appears across bioactive derivatives, suggesting a critical role in target engagement, while the C2 position tolerates significant steric and electronic variation, ranging from electron-donating methyl groups to halogen atoms or complex ester functionalities [1] [5] [7].
The strategic incorporation of chlorine atoms and methyl groups into bioactive heterocycles represents a cornerstone of rational medicinal chemistry optimization. Chlorination, particularly at electron-rich positions adjacent to nitrogen atoms, evolved from early observations in natural products to a deliberate strategy for modulating pharmacokinetics and target affinity. Chlorine's dual role emerges through its strong electron-withdrawing inductive effect (-Iσ), which fine-tunes the pKa of adjacent nitrogen atoms, and its contribution to enhanced lipophilicity (π-hydrophobic parameter ~0.71), promoting membrane permeability and optimizing LogD profiles. Historically, chlorinated quinolines and pyridines demonstrated improved antimicrobial and antimalarial activities over their parent scaffolds, establishing a precedent for halogen incorporation in bicyclic systems like pyrrolopyridines [4] [6].
Simultaneously, methyl group substitution evolved as a powerful strategy for metabolic stabilization and conformational control. The historical development of kinase inhibitors highlights methyl's critical role: Early promiscuous kinase scaffolds suffered from rapid oxidative metabolism at vulnerable C-H sites. Strategic methyl introduction, particularly adjacent to hydrogen-bond donors/acceptors or at sterically exposed positions, proved highly effective in blocking metabolic hotspots while minimally perturbing target binding. This approach significantly improved pharmacokinetic profiles. In the context of fused pyrrolopyridines, the 2-methyl substituent specifically shields the electron-rich pyrrole ring from oxidative degradation while inducing subtle conformational preferences through steric interactions. The combined 7-chloro-2-methyl substitution pattern represents a sophisticated modern evolution of these historical principles – leveraging chlorine's electronic and hydrophobic contributions alongside methyl's metabolic shielding and steric guidance to produce scaffolds with optimized drug-like properties and target specificity [3] [6].
The synergistic interplay between the 7-chloro and 2-methyl substituents creates a uniquely optimized pharmacophore within the pyrrolo[3,2-b]pyridine scaffold, driving significant advancements in targeting metabolic enzymes and oncogenic kinases:
Electronic Modulation & Target Complementarity: The strong electron-withdrawing effect of the C7 chlorine atom significantly reduces the electron density at N1 and C6, enhancing hydrogen-bond donor strength at N1 while creating a π-deficient region favorable for stacking interactions with aromatic residues in enzyme active sites. Computational models (e.g., molecular electrostatic potential maps) reveal this creates a polarized electronic landscape complementary to the ATP-binding sites of kinases like c-Met or the catalytic domains of metabolic enzymes like Acetyl-CoA Carboxylase 1 (ACC1). The 2-methyl group exerts a contrasting electron-donating effect (+Iσ), counterbalancing excessive electron withdrawal from chlorine and maintaining optimal pKa at N1 (~12-14, suitable for H-bond donation without excessive acidity). This electronic balance is crucial for maintaining interactions with key residues like the hinge region methionine in kinases or catalytic lysines in transferases [3] [8].
Stereoelectronic Effects & Conformational Restriction: Steric encumbrance from the orthogonally positioned 2-methyl group restricts rotation around the C2-C3 bond, subtly pre-organizing the scaffold into a conformation favorable for binding. This reduces the entropic penalty associated with target binding compared to unsubstituted or symmetrically substituted analogues. Chlorine's steric demand, while smaller than methyl, further contributes to this pre-organization and occupies a specific hydrophobic subpocket observed in crystal structures of ACC1 inhibitors containing pyrrolo[3,2-b]pyridine cores. This precise occupation correlates with significant potency enhancements over des-chloro or chloro-migrated isomers [3].
Metabolic Stability & Cellular Permeability: The 2-methyl group provides critical protection against oxidative metabolism, particularly at the adjacent C3 position – a common site of cytochrome P450-mediated oxidation in unsubstituted pyrrolopyridines. This shielding dramatically improves metabolic half-life in liver microsomes. The chlorine atom enhances passive diffusion across cellular membranes through increased lipophilicity (ΔLogD ~ +0.7 compared to the des-chloro analogue), facilitating intracellular accumulation necessary for targeting cytosolic enzymes like ACC1 or cytoplasmic kinase domains. This combination yields derivatives with superior cellular efficacy, as demonstrated by ACC1 inhibitors featuring the 7-chloro-2-methyl-pyrrolo[3,2-b]pyridine core achieving cellular IC₅₀ values below 500 nM in lipid synthesis assays – a significant improvement over earlier chemotypes lacking these substituents [3] [6].
Table 2: Impact of 7-Chloro-2-Methyl Substitution on Biological Activities in Key Studies
Biological Target/Activity | Scaffold | Key Finding | Reference Compound/Activity |
---|---|---|---|
ACC1 Inhibition (Oncology) | 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | Introduction of 7-Cl and 2-CH₃ significantly enhanced cellular potency vs unsubstituted core | IC₅₀ (ACC1 enzyme): 820 nM; Cellular IC₅₀: 430 nM [3] |
c-Met Kinase Inhibition (Oncology) | Pyrrolo[2,3-b]pyridine-triazole hybrids (Related) | Chloro-substituted derivatives showed superior kinase selectivity profiles | Compound 34: Potent c-Met inhibition [8] |
GPR119 Agonism (Metabolic Disease) | Pyrrolo[3,4-c]pyridine-1,3-dione (Structural Analog) | Chlorine positioning critical for potency; Methyl improved metabolic stability | EC₅₀ (human GPR119 cAMP): 0.016 µM [4] |
Aldose Reductase Inhibition (Diabetic Complications) | 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione acids | Chlorine enhanced target binding; Methyl improved cellular penetration | IC₅₀: 1.4 - 2.5 µM [4] |
The consistent appearance of the 7-chloro-2-methyl substitution pattern across diverse therapeutic targets—from oncology (ACC1 inhibitors, c-Met inhibitors) to metabolic disease (GPR119 agonists, aldose reductase inhibitors)—underscores its fundamental role in optimizing ligand-target interactions across protein classes. This specific substitution strategy transforms the inherently promising pyrrolo[3,2-b]pyridine scaffold into a high-priority pharmacophore for lead generation in modern drug discovery programs targeting intracellular enzymes and kinases [3] [4] [8].
CAS No.: 112484-85-2
CAS No.: 10606-14-1